molecular formula C24H24N6O B3047086 Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)- CAS No. 1351596-79-6

Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-

Cat. No.: B3047086
CAS No.: 1351596-79-6
M. Wt: 412.5
InChI Key: OHIUFZCPBHMEOV-UHFFFAOYSA-N
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Description

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- is a complex organic compound that features both imidazole and triazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Mechanism of Action

Target of Action

Compounds containing theimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to the biological activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level. These effects would likely depend on the specific biological target and the nature of the interaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazole ring through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The triazole ring can be introduced via a click reaction between an azide and an alkyne . The final step involves the coupling of the imidazole and triazole intermediates with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the imidazole formation, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Both the imidazole and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute hydrogen atoms on the rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield primary or secondary amines.

Scientific Research Applications

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- is unique due to the combination of imidazole and triazole rings within a single molecule. This dual-ring structure provides a versatile platform for interactions with various biological targets, potentially leading to a broader spectrum of activity compared to compounds with only one of these rings.

Properties

IUPAC Name

[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(22-17-26-30(27-22)21-9-5-2-6-10-21)28-14-11-19(12-15-28)18-29-16-13-25-23(29)20-7-3-1-4-8-20/h1-10,13,16-17,19H,11-12,14-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIUFZCPBHMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116115
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351596-79-6
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351596-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
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Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-

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